molecular formula C4H9NO2 B1595442 N-hydroxybutanamide CAS No. 4312-91-8

N-hydroxybutanamide

Cat. No. B1595442
CAS RN: 4312-91-8
M. Wt: 103.12 g/mol
InChI Key: CCBCHURBDSNSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxybutanamide (NHB) is an organic compound belonging to the amino acid family of compounds. It is an important building block in the synthesis of other compounds and is used in a variety of scientific research applications.

Scientific Research Applications

GABA Uptake Inhibition

N-hydroxybutanamide derivatives have been explored for their potential as gamma-aminobutyric acid (GABA) uptake inhibitors. Studies like those by Kulig et al. (2011) and Kowalczyk et al. (2013) synthesized and evaluated derivatives of 4-hydroxybutanamides, assessing their influence on murine GABA transport proteins GAT1-GAT4. These compounds exhibited selective inhibitory properties, with certain derivatives showing potency in GAT inhibition (Kulig et al., 2011) (Kowalczyk et al., 2013).

Anticonvulsant, Antinociceptive, and Antidepressant Activity

Research by Zaręba et al. (2021) on N-benzyl-4-hydroxybutanamide derivatives highlighted their therapeutic potential in treating neurological disorders such as epilepsy, neuropathic pain, and depression. These compounds inhibited mGAT1-4 and exhibited anticonvulsant, antinociceptive, and antidepressant activities in vivo, offering new avenues for treating psychiatric diseases (Zaręba et al., 2021).

Keto-Enol Tautomerism Study

A study by Barros et al. (1986) focused on the tautomeric equilibria of β-ketobutanamides (related to N-hydroxybutanamide) using proton and carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy. This research provided insights into the chemical behavior of such compounds, which is crucial for understanding their interactions and stability in biological systems (Barros et al., 1986).

Metabolism and Disposition Studies

Fennell et al. (2011) investigated the metabolism of N,N-dimethylacetoacetamide, a related β-dicarbonyl compound. This study provided insights into the absorption, excretion, and metabolic pathways of such compounds, which is important for understanding the pharmacokinetics of N-hydroxybutanamide derivatives (Fennell et al., 2011).

Clinical Applications in Diabetic Ketoacidosis

Noyes et al. (2007) explored the use of hydroxybutyrate (related to N-hydroxybutanamide) in evaluating new endpoints for intravenous insulin therapy in the treatment of diabetic ketoacidosis in children. This study underlines the potential clinical applications of hydroxybutyrate compounds in managing acute metabolic disorders (Noyes et al., 2007).

Exploring Anticancer Properties

Research on N-(4-hydroxyphenyl)retinamide, a compound structurally similar to N-hydroxybutanamide, has focused on its potential as a cancer chemopreventive agent. Springer and Stewart (1998) investigated its role in inducing apoptosis in lymphoblastoid cells, which could provide valuable insights into the development of new anticancer therapies (Springer & Stewart, 1998).

Evaluation in Starvation and Metabolic Studies

Cahill (2006) discussed the role of hydroxybutyrate (related to N-hydroxybutanamide) in fuel metabolism during starvation. This research is significant for understanding the metabolic adaptations in starvation and potential therapeutic applications of hydroxybutyrate compounds in metabolic disorders (Cahill, 2006).

Potential in Sickle-Cell Anemia Treatment

Wang et al. (2011) studied the effect of hydroxycarbamide, a compound related to N-hydroxybutanamide, in young children with sickle-cell anemia. This study highlights the potential of related compounds in managing hematological disorders (Wang et al., 2011).

properties

IUPAC Name

N-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3-4(6)5-7/h7H,2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBCHURBDSNSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329294
Record name N-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxybutanamide

CAS RN

4312-91-8
Record name N-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4312-91-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxybutanamide
Reactant of Route 2
Reactant of Route 2
N-hydroxybutanamide
Reactant of Route 3
Reactant of Route 3
N-hydroxybutanamide
Reactant of Route 4
Reactant of Route 4
N-hydroxybutanamide
Reactant of Route 5
Reactant of Route 5
N-hydroxybutanamide
Reactant of Route 6
Reactant of Route 6
N-hydroxybutanamide

Citations

For This Compound
139
Citations
K Bijangi-Vishehsaraei, MR Saadatzadeh… - Molecular and cellular …, 2010 - Springer
Cellular FLICE (FADD-like IL-1β-converting enzyme)-inhibitory protein (c-FLIP) is a major resistance factor for the tumor necrosis factor-related apoptosis-inducing ligand TRAIL and in …
Number of citations: 29 link.springer.com
A Balakina, S Gadomsky, T Kokovina… - International Journal of …, 2023 - mdpi.com
… The N-hydroxybutanamide fragment is commonly found in … its analogs contain the N-hydroxybutanamide fragment (Figure 2… of five new N-hydroxybutanamide derivatives and the results …
Number of citations: 0 www.mdpi.com
P O'Sullivan, JD Glennon, E Farkas… - Journal of coordination …, 1996 - Taylor & Francis
… L-argininehydroxamic acid (2-amino-5-[(aminoiminomethyl)amino]-N-hydroxypentanamide) (aimahp), and DL-methioninehydroxamic acid (2-amino-4-methylthio-N-hydroxybutanamide)…
Number of citations: 10 www.tandfonline.com
YL Zborovskii, VV Orysyk, I Golovynska… - Anti-Cancer Agents …, 2018 - ingentaconnect.com
… The synthesis of PSHA (4-[(E)-2-phenylethenesulfonamido]-Nhydroxybutanamide) was carried out in two steps utilizing intermediate compounds 1 and 2 (schematically shown in Fig. 1)…
Number of citations: 4 www.ingentaconnect.com
J Konikov-Rozenman, R Breuer, N Kaminski… - Biomolecules, 2020 - mdpi.com
… , immunoblots (IB) and in lung sections, FLIP levels can be regulated, in vivo and in vitro, through SIRT1 activity inhibition by CMH (4-(4-Chloro-2-methylphenoxy)-N-hydroxybutanamide…
Number of citations: 4 www.mdpi.com
TE Wood, S Dalili, CD Simpson, MA Sukhai… - Molecular cancer …, 2010 - AACR
… Previously, the small-molecule 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (that we propose be named droxinostat) was identified as a chemical sensitizer to death receptor …
Number of citations: 77 aacrjournals.org
SE Kassab, S Mowafy, AM Alserw… - Journal of enzyme …, 2019 - Taylor & Francis
… Interestingly, 1-benzylbenzimidazole-2-thio-N-hydroxybutanamide 10a showed impressive preference with submicromolar potency against HDAC6 (IC 50 = 510 nM). 10a showed …
Number of citations: 10 www.tandfonline.com
C Simpson, I Mawji, R Hurren, M Gronda, M Williams… - Cancer Research, 2007 - AACR
… Knockdown of FLIP expression by a small molecule (4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (5809354)) sensitized PC-3 and DU-145 prostate, T47D breast, and OVCAR-…
Number of citations: 0 aacrjournals.org
ÉA Enyedy, H Csóka, I Lázár, G Micera… - Journal of the …, 2002 - pubs.rsc.org
Complexes of diaminohydroxamic acids 2,6-diamino-N-hydroxyhexanamide (lysinehydroxamic acid, Lysha), 2,4-diamino-N-hydroxybutanamide (2,4-diaminobutyrohydroxamic acid, …
Number of citations: 13 pubs.rsc.org
W Yue, JP Wang, L Zhang, W Wang… - Journal of …, 2013 - search.ebscohost.com
… Combination index and isobologram analyses revealed that the horizontal combination of the small molecule 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH) along with T-…
Number of citations: 2 search.ebscohost.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.